molecular formula C12H14BrNO B1291763 2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole CAS No. 885266-57-9

2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Cat. No.: B1291763
CAS No.: 885266-57-9
M. Wt: 268.15 g/mol
InChI Key: JDLAXXIIDYLNAR-UHFFFAOYSA-N
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Description

2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is an organic compound that belongs to the oxazole family. This compound is characterized by the presence of a bromobenzyl group attached to the oxazole ring, which imparts unique chemical properties. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole typically involves the reaction of 3-bromobenzyl bromide with 4,4-dimethyl-4,5-dihydro-1,3-oxazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromobenzyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted oxazole derivatives.

    Oxidation: Formation of oxazole derivatives with additional functional groups such as hydroxyl or carbonyl groups.

    Reduction: Formation of more saturated heterocyclic compounds.

Scientific Research Applications

2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive compounds.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The bromobenzyl group can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity to target molecules. The oxazole ring can also interact with biological macromolecules, affecting their function and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
  • 2-(3-Chlorobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
  • 2-(3-Methylbenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Uniqueness

2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is unique due to the presence of the bromine atom in the benzyl group, which imparts distinct reactivity and chemical properties. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents. This uniqueness makes it a valuable compound in synthetic chemistry and research applications .

Properties

IUPAC Name

2-[(3-bromophenyl)methyl]-4,4-dimethyl-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-12(2)8-15-11(14-12)7-9-4-3-5-10(13)6-9/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLAXXIIDYLNAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)CC2=CC(=CC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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